Docetaxal 2'-tert-Butyldimethylsilyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

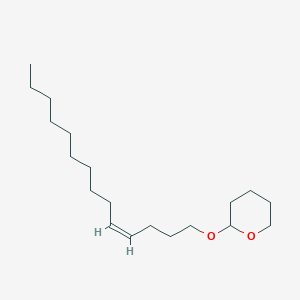

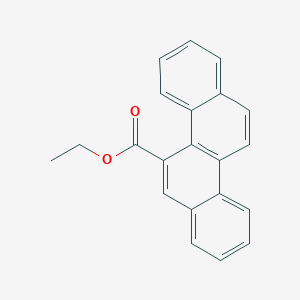

Docetaxal 2’-tert-Butyldimethylsilyl Ether is a complex diterpenoid molecule . It is a semi-synthetic analogue of paclitaxel . The chemical name is (αR,βS)-β- [ [ (1,1-Dimethylethoxy)carbonyl]amino]-α- [ [ (1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis (acetyloxy)-12- (benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca [3,4]benz [1,2-b]oxet-9-yl Ester .

Synthesis Analysis

The synthesis of Docetaxal 2’-tert-Butyldimethylsilyl Ether involves protecting compounds at the 2’-O-position as tert-butyldimethylsilyl ethers with tert-butyldimethylsilyl chloride in the presence of imidazole in DMF at room temperature .Molecular Structure Analysis

The molecular formula of Docetaxal 2’-tert-Butyldimethylsilyl Ether is C₅₁H₆₉NO₁₅Si . The molecular weight is 964.18 . The structure includes a benzene ring and a cyclodeca [3,4]benz [1,2-b]oxet ring .Chemical Reactions Analysis

Docetaxal 2’-tert-Butyldimethylsilyl Ether is a potent inhibitor of microtubule depolymerization . It binds to microtubules but does not interact with dimeric tubulin .Physical And Chemical Properties Analysis

The physical and chemical properties of Docetaxal 2’-tert-Butyldimethylsilyl Ether include a molecular weight of 964.18 and a molecular formula of C₅₁H₆₉NO₁₅Si . The compound is supplied in a neat format .Scientific Research Applications

Protection and Deprotection in Synthesis

- Protection of Hydroxyl Groups : Tert-butyldimethylsilyl (TBDMS) ethers, including docetaxel 2'-TBDMS ether, are used for protecting hydroxyl groups in chemical synthesis. This protection is crucial as it provides stability to the hydroxyl groups under various conditions, making them suitable for use in synthesizing complex molecules like prostaglandins (Corey & Venkateswarlu, 1972).

- Catalyzed Desilylation : The TBDMS group can be selectively removed (desilylated) from molecules using specific catalysts, a process important in the final stages of complex organic synthesis. This method allows for efficient transformation of TBDMS ethers back to their original alcohols or phenols (Yu & Verkade, 2000).

Analytical Applications

- Quantification Techniques : Methods have been developed to modify compounds like fatty acids as their TBDMS derivatives, allowing for their separation and quantification using techniques like gas chromatography and mass spectrometry (Woollard, 1983).

- Improved Derivatization for Mass Spectrometry : TBDMS derivatives, such as those of anabolic steroids, show increased production of diagnostic ions in mass spectrometry, aiding in the identification of these compounds without needing reference standards (Steffenrud, 1996).

Pharmaceutical Research

- Pharmacokinetic Studies : Docetaxel 2'-TBDMS ether derivatives have been utilized in pharmacokinetic studies, with methods developed for their determination in biological samples, contributing to our understanding of the distribution and elimination of these compounds in organisms (Men et al., 2015).

Mechanism of Action

Safety and Hazards

properties

CAS RN |

1144034-14-9 |

|---|---|

Molecular Formula |

C₅₁H₆₉NO₁₅Si |

Molecular Weight |

964.18 |

synonyms |

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8, |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.